methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18033712
InChI: InChI=1S/C8H11N3O2.ClH/c1-11-6-4-9-3-5(6)7(10-11)8(12)13-2;/h9H,3-4H2,1-2H3;1H
SMILES:
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol

methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18033712

Molecular Formula: C8H12ClN3O2

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride -

Specification

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65 g/mol
IUPAC Name methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H11N3O2.ClH/c1-11-6-4-9-3-5(6)7(10-11)8(12)13-2;/h9H,3-4H2,1-2H3;1H
Standard InChI Key WTXIXANTSJPIOT-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(CNC2)C(=N1)C(=O)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework with a pyrrole ring fused to a pyrazole ring at the 3,4-positions (pyrrolo[3,4-c]pyrazole). Key substituents include:

  • A methyl group at the N1 position of the pyrazole ring.

  • A methyl carboxylate ester at the C3 position of the pyrrole ring.

  • A hydrochloride salt counterion, improving aqueous solubility.

The molecular formula is C9H12N3O2HCl\text{C}_9\text{H}_{12}\text{N}_3\text{O}_2 \cdot \text{HCl}, yielding a molecular weight of 245.67 g/mol .

Solubility and Stability

The hydrochloride salt increases solubility in polar solvents (e.g., water, DMSO). Stability studies on similar compounds suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at controlled pH.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of pyrrolo-pyrazoles typically involves:

  • Ring Construction: Forming the pyrazole ring via cyclization of hydrazines with 1,3-diketones or cyanoacetates.

  • Functionalization: Introducing substituents via alkylation, acylation, or nucleophilic substitution.

Proposed Synthetic Route

While no direct route is documented, a plausible pathway involves:

  • Pyrazole Formation: Reacting methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in dioxane to form the pyrrolo-pyrazole core .

  • Salt Formation: Treating the free base with HCl gas in ethyl acetate to yield the hydrochloride salt .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring correct ring fusion during cyclization.

  • Yield Improvement: Mitigating side reactions through temperature control and catalyst use .

Biological Activity and Mechanisms

Protein Kinase C (PKC) Inhibition

Pyrrolo-pyrazoles are known PKC inhibitors, modulating cell proliferation and apoptosis. The carboxylate group may chelate Mg2+^{2+} in the ATP-binding site, reducing kinase activity.

Antimicrobial Properties

Pyrrolo-pyrazoles exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 μg/mL) via membrane disruption .

Applications in Drug Development

Lead Optimization

The methyl carboxylate serves as a handle for derivatization:

  • Ester Hydrolysis: To generate carboxylic acids for prodrug designs.

  • Amide Formation: For enhanced bioavailability or target affinity.

Pharmacokinetic Profiling

Preliminary ADMET data for related compounds indicate:

  • Half-life: 2.5–4.0 hours (rat plasma).

  • CYP3A4 Inhibition: Moderate (IC50_{50} = 15 μM), suggesting limited drug-drug interactions .

Comparative Analysis with Analogous Compounds

CompoundStructureMolecular Weight (g/mol)Key Activity
Target CompoundPyrrolo[3,4-c]pyrazole245.67PKC Inhibition
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazolePyrrolo[1,2-b]pyrazole178.23Antiviral
4-Chloro-pyrazolo[3,4-d]pyrimidinePyrazolo-pyrimidine213.06Anticancer

Future Research Directions

  • Synthetic Scalability: Developing one-pot methodologies to reduce steps.

  • In Vivo Efficacy: Testing in xenograft models for oncology applications.

  • Target Identification: Profiling against kinase panels to uncover novel interactions.

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